Cas no 2229669-10-5 (3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid)

3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid structure
2229669-10-5 structure
商品名:3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid
CAS番号:2229669-10-5
MF:C9H10N2O4
メガワット:210.186702251434
CID:6465797
PubChem ID:165827554

3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid
    • 2229669-10-5
    • EN300-1740370
    • 3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
    • インチ: 1S/C9H10N2O4/c1-11-7(3-4-8(12)13)6(5-10-11)9(14)15-2/h3-5H,1-2H3,(H,12,13)/b4-3+
    • InChIKey: UWMOGNGKUOCBKG-ONEGZZNKSA-N
    • ほほえんだ: O(C)C(C1C=NN(C)C=1/C=C/C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 210.06405680g/mol
  • どういたいしつりょう: 210.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 81.4Ų

3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1740370-0.5g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
0.5g
$1577.0 2023-09-20
Enamine
EN300-1740370-1.0g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
1g
$1643.0 2023-06-03
Enamine
EN300-1740370-0.25g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
0.25g
$1513.0 2023-09-20
Enamine
EN300-1740370-5.0g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
5g
$4764.0 2023-06-03
Enamine
EN300-1740370-5g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
5g
$4764.0 2023-09-20
Enamine
EN300-1740370-0.05g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
0.05g
$1381.0 2023-09-20
Enamine
EN300-1740370-2.5g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
2.5g
$3220.0 2023-09-20
Enamine
EN300-1740370-0.1g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
0.1g
$1447.0 2023-09-20
Enamine
EN300-1740370-10.0g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
10g
$7065.0 2023-06-03
Enamine
EN300-1740370-1g
3-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enoic acid
2229669-10-5
1g
$1643.0 2023-09-20

3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid 関連文献

3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acidに関する追加情報

Introduction to 3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid (CAS No. 2229669-10-5)

3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid, identified by its CAS number 2229669-10-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities. The presence of a methoxycarbonyl group and a prop-2-enoic acid moiety in its molecular structure contributes to its unique chemical properties and potential pharmacological functions.

The pyrazole scaffold is a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at positions 1 and 5. Pyrazoles and their derivatives have been extensively studied due to their versatility in medicinal chemistry, serving as key structural motifs in numerous therapeutic agents. The specific substitution pattern in 3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid, particularly the methoxycarbonyl group at the 3 and 4 positions, enhances its reactivity and functionalization potential, making it a valuable intermediate in synthetic chemistry.

The prop-2-enoic acid moiety, also known as an alpha,beta-Unsaturated carboxylic acid, introduces additional reactivity into the molecule. This functional group is capable of participating in various chemical reactions, including Michael additions, Diels-Alder reactions, and condensation reactions, which are pivotal in the synthesis of more complex molecules. The combination of these structural features makes 3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid a promising candidate for further exploration in drug development.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such compounds. The electronic properties of the methoxycarbonyl group and the conjugation with the double bond in the prop-2-enoic acid moiety influence the molecule's interactions with biological targets. These interactions are critical for determining its efficacy and selectivity in biological systems.

In the context of medicinal chemistry, derivatives of pyrazole have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications. The structural flexibility of 3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid allows for modifications that can fine-tune its pharmacological properties. For instance, introducing additional substituents at specific positions could enhance binding affinity to target proteins or enzymes.

One area of particular interest is the use of this compound as a building block for more complex drug candidates. Researchers have leveraged its structural features to develop novel molecules with improved pharmacokinetic profiles and reduced side effects. The ability to modify both the pyrazole core and the prop-2-enoic acid side chain provides chemists with a versatile platform for innovation.

The synthesis of 3-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylprop-2-enoic acid involves multi-step organic transformations that highlight the ingenuity of synthetic organic chemistry. Key steps often include condensation reactions to form the pyrazole ring, followed by functional group transformations such as esterification or reduction to introduce the desired substituents. The precise control over reaction conditions is crucial to achieving high yields and purity.

Recent studies have also explored the role of this compound in modulating enzyme activity. For example, derivatives of pyrazole have been found to inhibit kinases and other enzymes involved in signal transduction pathways. The presence of both polar and non-polar regions in 3-(4-hydroxyphenyl) propionic acids derivatives enhances its ability to interact with hydrophobic pockets within enzymes, leading to potent inhibition.

The pharmaceutical industry continues to invest heavily in discovering new drugs based on natural product-inspired scaffolds. Pyrazoles are among the most frequently cited heterocycles in patents due to their diverse biological activities. The structural motif present in 3-(4-hydroxyphenyl) propionic acids derivatives has been successfully incorporated into several drug candidates that are currently undergoing clinical trials.

In conclusion,3-(4-hydroxyphenyl) propionic acids derivatives represents a structurally intriguing compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it a valuable tool for drug discovery and development. As research progresses, new applications and synthetic methodologies will continue to emerge, further solidifying its importance in this field.

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